Mepirizole
Overview
Description
Mepirizole, also known as Epirizole, is an anxiolytic drug of the phenylpiperazine group with additional antidepressant properties . It is marketed in Spain under the brand name Psigodal . It acts as a 5-HT2A and α1-adrenergic receptor antagonist . Mepirizole inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents . It has been described as a serotonin antagonist and reuptake inhibitor (SARI) .
Synthesis Analysis
The synthesis of Mepirizole and its analogs involves the substitution, replacement, or removal of functional groups on a pyrazole ring . This allows for the synthesis of a series of analogs with different moieties, affecting the electronics and by extension the properties of the resultant compounds .
Molecular Structure Analysis
The molecular structure of Mepirizole has been determined by X-ray methods . The structure comprises infinite chains parallel to [001] built up of 1-bis (monodentate) squarate- O1O3 C4O4 anions bridging [Cu (mpym) (H2O)] 2+ units . The copper (II) ions display distorted trigonal-bipyramidal geometry .
Chemical Reactions Analysis
Mepirizole is part of a class of drugs known as nonsteroidal anti-inflammatory agents (NSAIDs) . It shows anti-inflammatory activity and can be used in chronic rheumatoid arthritis research . In vitro, Mepirizole increases MDR1 mRNA expression in Caco-2 cells .
Scientific Research Applications
1. Anti-inflammatory Properties and Gastric Lesions
Mepirizole, a basic non-steroidal anti-inflammatory compound, has been studied for its effects on gastric lesions in rats. Research indicates that mepirizole, at a dose of 200 mg/kg, reduces the ulcer index in the rat stomach when combined with stress-inducing conditions. This suggests a potential role of mepirizole in modulating gastric lesions induced by acidic anti-inflammatory compounds under stress conditions (Kobayashi, Chono, & Yamada, 2007).
2. Synthesis and Characterization in Chemistry
In the field of chemistry, mepirizole has been utilized in the synthesis of metal complexes. Studies have focused on the reaction of mepirizole with tin(IV) halides and dimethyltin(IV) dihalides, resulting in complexes that were characterized by various spectroscopic methods. The crystal structures of these complexes have been determined by X-ray diffractometry, providing insights into their molecular configurations and potential applications in material science (Álvarez-Boo et al., 2001).
3. Interaction with DNA
Mepirizole has been studied for its interaction with DNA, particularly in the context of its reaction with cisplatin, transplatin, and Pd(II) and Pt(II) derivatives. The modifications caused by these compounds on pBR322 DNA were observed using atomic force microscopy, revealing changes in the DNA structure and providing valuable insights for pharmaceutical and medicinal chemistry research (Onoa & Moreno, 2002).
Future Directions
properties
IUPAC Name |
4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXSHUQNIEUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045422 | |
Record name | Epirizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Epirizole | |
CAS RN |
18694-40-1 | |
Record name | Epirizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18694-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epirizole [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epirizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epirizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epirizole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
Record name | Epirizole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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